molecular formula C9H9Cl2NO2 B12958155 Methyl 2-(6-amino-2,3-dichlorophenyl)acetate

Methyl 2-(6-amino-2,3-dichlorophenyl)acetate

Cat. No.: B12958155
M. Wt: 234.08 g/mol
InChI Key: PXIWKCWXGQEORD-UHFFFAOYSA-N
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Description

Methyl 2-(6-amino-2,3-dichlorophenyl)acetate is a chemical compound that belongs to the class of esters It is characterized by the presence of an amino group and two chlorine atoms attached to a phenyl ring, which is further connected to an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-amino-2,3-dichlorophenyl)acetate typically involves the esterification of 2-(6-amino-2,3-dichlorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-amino-2,3-dichlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of Methyl 2-(6-nitro-2,3-dichlorophenyl)acetate.

    Reduction: Formation of Methyl 2-(6-amino-2,3-dichlorophenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(6-amino-2,3-dichlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor for drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-amino-2,3-dichlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active acetic acid derivative. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2,6-dichlorophenyl)acetate: Lacks the amino group, resulting in different chemical and biological properties.

    Methyl 2-(6-nitro-2,3-dichlorophenyl)acetate:

    Methyl 2-(6-hydroxy-2,3-dichlorophenyl)acetate: Contains a hydroxyl group, which affects its solubility and reactivity.

Uniqueness

Methyl 2-(6-amino-2,3-dichlorophenyl)acetate is unique due to the presence of both amino and dichloro substituents on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 2-(6-amino-2,3-dichlorophenyl)acetate

InChI

InChI=1S/C9H9Cl2NO2/c1-14-8(13)4-5-7(12)3-2-6(10)9(5)11/h2-3H,4,12H2,1H3

InChI Key

PXIWKCWXGQEORD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1Cl)Cl)N

Origin of Product

United States

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